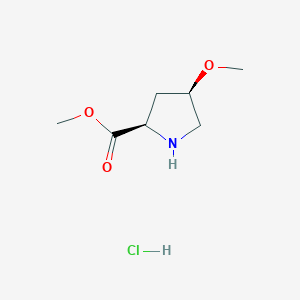

(4R)-4-Methoxy-D-proline methyl ester HCl

Description

BenchChem offers high-quality (4R)-4-Methoxy-D-proline methyl ester HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Methoxy-D-proline methyl ester HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQRVWFFHPYBJV-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628605-28-6 | |

| Record name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (4R)-4-Methoxy-D-proline Methyl Ester HCl

Advanced Building Blocks for Peptidomimetic Drug Design

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6) is a specialized, non-proteinogenic amino acid derivative used critically in the synthesis of conformationally constrained peptides. Unlike its natural L-trans counterpart, this D-cis isomer offers a unique stereochemical profile that resists endogenous proteolysis while enforcing specific secondary structures (typically

This guide details the physicochemical properties, structural implications (ring puckering), synthetic pathways, and handling protocols for this compound, designed for medicinal chemists optimizing pharmacokinetic profiles in drug discovery.

Structural & Physicochemical Profile

The introduction of the methoxy group at the C4 position, combined with the D-configuration at the

2.1 Core Identity Data

| Property | Specification |

| Chemical Name | Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride |

| Common Name | (4R)-4-Methoxy-D-proline methyl ester HCl |

| CAS Number | 1628605-28-6 |

| Molecular Formula | |

| Molecular Weight | 195.64 g/mol |

| Stereochemistry | (2R, 4R) — cis-relative configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

2.2 Stereoelectronic Effects (The "Expert" Insight)

The utility of this molecule lies in the Gauche Effect . The electronegative methoxy group at C4 prefers a gauche orientation relative to the ring nitrogen.

-

Natural L-Proline ((2S, 4R)-OH): Favors the

-exo pucker (trans). -

(4R)-D-Proline ((2R, 4R)-OMe): Due to the inversion of the

-carbon (D-form) while maintaining the 4R-substituent, the ring mechanics shift. The (4R) substituent on a D-pyrrolidine ring typically stabilizes the

This endo pucker preference is critical for inducing Type II'

Synthetic Routes & Scalability

Synthesizing (4R)-4-Methoxy-D-proline methyl ester requires careful control of stereocenters. The most robust route avoids the complex inversion of L-proline and instead relies on functionalizing D-hydroxyproline precursors.

3.1 Synthesis Workflow (DOT Visualization)

3.2 Detailed Protocol: O-Methylation of D-Hydroxyproline

Note: This protocol assumes starting with N-Boc-D-hydroxyproline methyl ester.

-

Reagents: N-Boc-D-hydroxyproline methyl ester (1.0 eq), Iodomethane (MeI, 5.0 eq), Silver(I) Oxide (

, 2.0 eq). -

Solvent: Acetonitrile (ACN) or DMF (Dry).

-

Procedure:

-

Dissolve the starting material in dry ACN under an inert atmosphere (

). -

Add

in one portion (Note: Protect from light). -

Add MeI dropwise.

-

Stir vigorously at room temperature for 16–24 hours.

-

Checkpoint: Monitor via TLC (Visualization: Ninhydrin will not work on Boc; use PMA stain). Look for the disappearance of the alcohol.

-

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove trace silver impurities and unreacted starting material.

Application in Drug Design

4.1 Metabolic Stability

Incorporating D-amino acids is a primary strategy for extending the half-life of peptide drugs. Endogenous proteases (like trypsin or chymotrypsin) recognize L-stereochemistry. The (2R) configuration of this molecule renders the peptide bond resistant to enzymatic cleavage.

4.2 Solubility Enhancement

The 4-methoxy group increases lipophilicity compared to the hydroxyl parent (Hydroxyproline), improving membrane permeability (LogP), while remaining more water-soluble than 4-phenyl or 4-benzyl analogs. This balance is vital for oral bioavailability optimization.

4.3 Decision Logic for MedChem (DOT Visualization)

Handling, Stability & Storage

As an HCl salt of an amino ester, this compound is prone to two primary degradation pathways: hydrolysis and hygroscopic clumping .

-

Hygroscopicity: The HCl salt is extremely hygroscopic.

-

Protocol: Always weigh in a low-humidity environment or a glovebox if precise stoichiometry is required.

-

Storage: Store at -20°C in a tightly sealed container with desiccant.

-

-

Ester Stability: The methyl ester is susceptible to hydrolysis under basic conditions (saponification) or strong aqueous acid.

-

Protocol: Avoid leaving the compound in aqueous solution for extended periods. Prepare fresh solutions for biological assays.

-

-

Free Basing: If the free amine is required for coupling:

-

Dissolve salt in DCM.

-

Wash with saturated

(cold). -

Dry over

and use immediately. Do not store the free base; it is prone to diketopiperazine formation (dimerization).

-

References

-

ChemicalBook. (4R)-4-Methoxy-D-proline methyl ester HCl Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH). Conformational landscape of substituted prolines. (Discusses the gauche effect and pucker preferences). Retrieved from

-

AChemBlock. Product Analysis: (4R)-4-Methoxy-D-proline methyl ester hydrochloride.[1][2] Retrieved from [1]

-

MedChemExpress. D-Proline, 4-hydroxy-, methyl ester hydrochloride Analysis. (Analogous structural data). Retrieved from [3]

Sources

(4R)-4-Methoxy-D-proline methyl ester HCl structural analysis

An In-Depth Technical Guide to the Structural Analysis of (4R)-4-Methoxy-D-proline methyl ester HCl

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6). As a substituted proline analog, this compound holds significance in medicinal chemistry and peptide science, where precise structural and stereochemical integrity are paramount for biological activity and material properties.[1][2] This document outlines an integrated analytical approach, combining spectroscopic and crystallographic techniques to deliver an unambiguous structural assignment. We will detail the causality behind the selection of each technique, provide field-proven experimental protocols, and present expected data in a clear, comparative format. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical research sectors.

Introduction: The Imperative for Rigorous Structural Verification

(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral heterocyclic compound featuring a D-proline scaffold, a key building block in synthetic chemistry. The proline ring's conformational rigidity uniquely influences peptide structures, making its derivatives valuable tools for designing novel therapeutics and materials.[1][2] The molecule possesses two stereocenters at the C2 and C4 positions, a methoxy ether, and a methyl ester functionality, presented as a hydrochloride salt.

The precise determination of its three-dimensional structure is not merely an academic exercise; it is a critical requirement for its application. The absolute configuration ((2R, 4R)), the relative orientation of the substituents, and the conformational preference of the pyrrolidine ring directly govern its interaction with biological targets and its utility in stereoselective synthesis. This guide details the multi-technique workflow required to confirm the identity, purity, connectivity, and absolute stereochemistry of this molecule.

Compound Profile

| Property | Value |

| IUPAC Name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride[3] |

| CAS Number | 1628605-28-6[3][4] |

| Molecular Formula | C₇H₁₄ClNO₃[3][4] |

| Molecular Weight | 195.64 g/mol [3][4] |

| Predicted Boiling Point | 205.8 ± 40.0 °C[5] |

| Predicted Density | 1.10 ± 0.1 g/cm³[5] |

The Analytical Workflow: An Integrated Spectroscopic and Crystallographic Approach

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Experience (Causality): NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this specific compound, ¹H and ¹³C NMR will confirm the presence of the pyrrolidine ring, the methyl ester, and the methoxy group. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning each proton and carbon, tracing the spin-spin coupling pathways through the entire structure. The coupling constants (J-values) derived from the ¹H spectrum are critical for deducing the relative stereochemistry of the substituents on the five-membered ring. While standard NMR in an achiral solvent cannot distinguish between enantiomers, it can confirm the trans configuration of the C2 and C4 substituents.[6][7]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

-

1D ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

1D ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings (e.g., H2-H3, H3-H4, H4-H5).

-

HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton directly to its attached carbon atom.

-

-

Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Correlate signals using the 2D spectra to build the molecular framework.

Expected Data Summary

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY & HSQC) |

| C2-H | ~4.4 - 4.6 | ~58 - 60 | Correlates with C3 protons in COSY |

| C3-H₂ | ~2.2 - 2.5 | ~35 - 38 | Correlates with C2-H and C4-H in COSY |

| C4-H | ~4.0 - 4.2 | ~78 - 80 | Correlates with C3 and C5 protons in COSY |

| C5-H₂ | ~3.3 - 3.6 | ~52 - 54 | Correlates with C4-H in COSY |

| Ester -OCH₃ | ~3.7 - 3.8 | ~52 - 53 | No COSY correlation; strong ¹H singlet |

| Ether -OCH₃ | ~3.2 - 3.3 | ~56 - 57 | No COSY correlation; strong ¹H singlet |

| Ester C=O | N/A | ~170 - 172 | N/A |

| N-H₂⁺ | Broad, ~9.0-10.0 | N/A | Exchanges with D₂O |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Experience (Causality): Mass spectrometry is essential for confirming the molecular weight of the compound and providing fragmentation data that corroborates the proposed structure. Electrospray Ionization (ESI) is the method of choice for this polar hydrochloride salt, as it gently generates gas-phase ions from solution. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. Tandem MS (MS/MS) fragments the parent ion, and the resulting pattern can be diagnostic of the structure, often showing characteristic losses of the methyl ester or methoxy groups, consistent with the fragmentation of amino acid esters.[8][9][10]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as 50:50 methanol:water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument for HRMS.

-

Data Acquisition (Full Scan): Acquire data in positive ion mode. The primary ion observed will be the protonated molecule of the free base, [M+H]⁺, where M is the neutral form of the compound.

-

Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z ≈ 160.1) for collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

-

Data Analysis:

-

Confirm that the measured m/z of the parent ion matches the calculated exact mass of C₇H₁₄NO₃⁺.

-

Analyze the fragmentation pattern.

-

Caption: Key predicted fragmentation pathways in MS/MS.

Expected Data Summary

| Ion | Formula | Calculated Exact Mass | Description |

| [M+H]⁺ | C₇H₁₄NO₃⁺ | 160.0968 | Parent ion (protonated free base) |

| Fragment 1 | C₆H₁₀NO₂⁺ | 128.0706 | Loss of methanol from the methoxy group |

| Fragment 2 | C₅H₁₀NO⁺ | 100.0757 | Loss of the entire methyl ester group followed by rearrangement |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience (Causality): FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. It is used to quickly verify the presence of key structural motifs. For this compound, we expect to see characteristic absorption bands for the secondary amine salt (N-H₂⁺), the ester carbonyl (C=O), the ether (C-O-C), and the aliphatic C-H bonds.[11][12][13] The position of these bands provides corroborating evidence for the structure deduced from NMR and MS.

Experimental Protocol

-

Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically over a range of 4000–400 cm⁻¹.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to their corresponding functional group vibrations.

Expected Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000 - 2700 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1250 - 1050 | C-O Stretch | Ester and Ether |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience (Causality): While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in space, including the absolute stereochemistry.[14][15][16] This is the gold-standard technique for confirming the (2R, 4R) configuration. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation (ring pucker) of the pyrrolidine ring and the packing of molecules in the solid state.[17][18]

Experimental Protocol

-

Crystal Growth (Rate-Limiting Step): Grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent into a concentrated solution, or slow cooling of a saturated solution. Common solvent systems to screen include methanol/ether, ethanol/hexane, or water/isopropanol.[18]

-

Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction pattern.[17]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.

-

Data Analysis: Analyze the final refined structure. The absolute configuration is typically determined using the Flack parameter, which should refine to a value near zero for the correct enantiomer.

Caption: Workflow for definitive structure determination via X-ray crystallography.

Conclusion

The structural analysis of (4R)-4-Methoxy-D-proline methyl ester HCl requires a rigorous, multi-faceted approach. This guide outlines a validated workflow where each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the atomic connectivity and relative stereochemistry. Mass spectrometry confirms the molecular formula and provides structural clues through fragmentation. FTIR spectroscopy offers rapid verification of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof, providing an unambiguous three-dimensional structure and confirming the absolute configuration. The convergence of data from all these methods provides the highest level of confidence in the compound's identity, purity, and stereochemical integrity, ensuring its suitability for downstream applications in research and development.

References

-

Rowe, M., & Harris, R. K. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. [Link]

-

Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]

-

Montesinos-Gómiz, R., G-C., & R. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Spectroscopy Online. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

-

Tanner, J. J. (2021). Structural analysis of prolines and hydroxyprolines binding to the l-glutamate-γ-semialdehyde dehydrogenase active site of bifunctional proline utilization A. Archives of Biochemistry and Biophysics. [Link]

-

Buckingham, A. D. (2012). Chiral discrimination in NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Greenwood, M. (2023). X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Karle, I. L. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

-

Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]

-

ChemSrc. (n.d.). 536747-01-0(D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)) Product Description. ChemSrc. [Link]

-

Miller, S. J. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Van der Sluis, P., & Spek, A. L. (1990). X-Ray Crystallography of Chemical Compounds. Acta Crystallographica Section A. [Link]

-

Rizzarelli, E. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

-

Philip, D., & Prem, C. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (n.d.). FTIR spectra: (a) trans-4-hydroxy- L -proline, (b) trans-4-hydroxy- L -proline methyl ester hydrochloride salt, (c) trans-4-hydroxy- L -proline methyl ester, and (d) poly-. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. ResearchGate. [Link]

-

Cahyana, A. H., et al. (n.d.). FTIR spectrum of l-proline nitrate. ResearchGate. [Link]

-

ResearchGate. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

-

Molbase. (n.d.). Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. Molbase. [Link]

-

Alterman, M. A. (2019). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

-

Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Wiley Online Library. [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4R)-4-Methoxy-D-proline methyl ester hydrochloride 95% | CAS: 1628605-28-6 | AChemBlock [achemblock.com]

- 4. 1628605-28-6 | MFCD31555445 | (4R)-4-Methoxy-D-proline methyl ester hydrochloride [aaronchem.com]

- 5. 536747-01-0 CAS MSDS (D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (4R)-4-Methoxy-D-proline Methyl Ester HCl in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Proline and its Analogs

In the landscape of chemical biology and medicinal chemistry, the amino acid proline occupies a unique and powerful position. Its cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical determinant of protein architecture and function.[1] The strategic modification of the proline ring has emerged as a sophisticated tool for fine-tuning the pharmacological properties of peptide and small-molecule therapeutics. Among these modifications, substitution at the C4-position offers a potent method for modulating ring pucker, amide bond geometry, and, consequently, biological activity. This guide provides an in-depth technical overview of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS 1628605-28-6), a representative 4-substituted proline building block, exploring its synthesis, stereochemical implications, and applications in drug development.

Physicochemical Properties and Structural Attributes

(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral building block valued for its precisely defined stereochemistry and functional handles. A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 1628605-28-6 |

| IUPAC Name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Appearance | Typically a white to off-white solid |

| Stereochemistry | (2R, 4R) |

The defining feature of this molecule is the methoxy group at the C4-position with R stereochemistry, trans to the methyl ester at the C2-position. This specific arrangement has profound consequences for the conformational behavior of the pyrrolidine ring.

The Conformational Keystone: Impact of 4-Substitution

Substitution on the proline ring introduces steric and stereoelectronic effects that modulate the equilibrium between two primary ring conformations: Cγ-endo (C4 atom is puckered on the same side as the carboxyl group) and Cγ-exo (C4 atom is on the opposite side).[2] This ring pucker is intrinsically linked to the cis/trans isomerization of the preceding peptide bond, a rate-limiting step in protein folding.[1]

For (4R)-4-Methoxy-D-proline, the electron-withdrawing nature of the methoxy group exerts a powerful stereoelectronic effect, known as the gauche effect.[1] This effect stabilizes a conformation where the C-O bond of the methoxy group is gauche to the C-N bond of the ring. In the 4R configuration, this preference strongly favors the Cγ-exo ring pucker . The Cγ-exo pucker, in turn, stabilizes a trans conformation of the preceding amide bond, which is the predominant form in most proteins.[1][2]

This ability to "lock" a specific conformation is of immense value in drug design. By incorporating (4R)-4-methoxyproline into a peptide or peptidomimetic, researchers can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity, enhancing stability against proteolysis, and improving overall efficacy.[1][2]

Caption: Generalized workflow for synthesis via Mitsunobu inversion.

Exemplary Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is a generalized representation based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions. [3][4] Step 1: Esterification and N-Protection of (2R,4S)-4-Hydroxy-D-proline

-

Suspend (2R,4S)-4-hydroxy-D-proline in methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

-

Concentrate the mixture under reduced pressure to yield the methyl ester hydrochloride.

-

Dissolve the ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by Boc-anhydride to obtain N-Boc-(2R,4S)-4-hydroxy-D-proline methyl ester.

Step 2: Mitsunobu Inversion to Introduce the Methoxy Group

-

Dissolve N-Boc-(2R,4S)-4-hydroxy-D-proline methyl ester and triphenylphosphine (PPh₃) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C.

-

Add methanol (as the nucleophile).

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction and purify the crude product using column chromatography to isolate N-Boc-(2R,4R)-4-methoxy-D-proline methyl ester.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of HCl in dioxane (typically 4M).

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford (4R)-4-Methoxy-D-proline methyl ester HCl as a pure solid.

Analytical Characterization

The identity and purity of the final compound must be confirmed through a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the methyl ester (~3.7 ppm), methoxy group (~3.3 ppm), and distinct multiplets for the pyrrolidine ring protons. The coupling patterns and chemical shifts of the C2, C4, and C5 protons are diagnostic of the trans stereochemistry. [5][6] |

| ¹³C NMR | Resonances corresponding to the ester carbonyl (~170-175 ppm), the C4 carbon bearing the methoxy group (~75-80 ppm), the C2 carbon (~58-62 ppm), the methoxy carbon (~56 ppm), and the methyl ester carbon (~52 ppm). [5] |

| Mass Spectrometry | ESI-MS would show the molecular ion peak corresponding to the free base [M+H]⁺. |

| Chiral HPLC | Used to confirm the enantiomeric and diastereomeric purity of the compound. |

Applications in Drug Discovery and Peptide Engineering

(4R)-4-Methoxy-D-proline methyl ester HCl is a versatile building block for introducing conformational rigidity and tailored physicochemical properties into drug candidates.

-

Peptidomimetics: Its primary application is in the synthesis of peptidomimetics where stabilizing a specific secondary structure (e.g., a β-turn) is crucial for binding to a biological target.

-

Metabolic Stability: The methoxy group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a therapeutic peptide.

-

Scaffold for Further Diversification: While the methoxy group itself is relatively stable, the core proline scaffold can be part of a larger synthetic strategy where other positions on a molecule are diversified. This concept, known as "proline editing," allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. [3][7][8]* Modulation of Physicochemical Properties: The introduction of the methoxy group increases the lipophilicity of the proline residue compared to hydroxyproline, which can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Conclusion and Future Outlook

(4R)-4-Methoxy-D-proline methyl ester HCl exemplifies the strategic importance of substituted amino acids in modern chemical biology and drug discovery. Its defined stereochemistry provides a powerful tool for exerting precise control over molecular conformation, a critical factor in designing potent and selective therapeutics. By understanding the principles behind its synthesis and the stereoelectronic effects it imparts, researchers can leverage this and related building blocks to accelerate the development of next-generation drugs, from novel antibiotics to targeted cancer therapies and neuroprotective agents. The continued exploration of diverse 4-substituted prolines promises to further expand the toolbox available to medicinal chemists, enabling the creation of molecules with unprecedented control over structure and function.

References

-

Bode, J. W., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Li, G., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. Available at: [Link]

-

Timmons, R. J., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. Available at: [Link]

-

Li, G., et al. (2019). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. Available at: [Link]

-

Timmons, R. J., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

-

Biswas, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids. Available at: [Link]

-

Bode, J. W., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

-

Contreras-García, J., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

-

Wennemers, H., et al. (2017). Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. RSC Publishing. Available at: [Link]

-

Zondlo, N. J., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC. Available at: [Link]

-

Thamm, P., et al. (2009). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

-

Kumar, K., et al. (2012). Protected Aminooxyprolines for Expedited Library Synthesis: Application to Tsg101-Directed Proline-Oxime Containing Peptides. PMC. Available at: [Link]

-

Kondratov, I. S., et al. (2024). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zondlo, N. J., et al. (2015). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. Available at: [Link]

-

Wennemers, H., et al. (2014). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. ResearchGate. Available at: [Link]

-

Rubini, M., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry. Available at: [Link]

-

Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International. Available at: [Link]

-

Almomani, F., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. catbull.com [catbull.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of (4R)-4-Methoxy-D-proline Methyl Ester HCl

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester hydrochloride (Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate HCl) is a critical chiral building block in modern peptidomimetic drug design. The introduction of the methoxy group at the C4 position, combined with the D-configuration of the proline backbone, imparts unique conformational constraints—often favoring the cis-amide bond geometry in peptide backbones—and enhances metabolic stability against proteolytic cleavage.

This technical guide details a robust, scalable synthetic route designed to maintain high stereochemical integrity at both the C2 (alpha) and C4 centers. Unlike routes relying on the inversion of abundant L-proline derivatives, this protocol prioritizes the use of defined D-proline precursors to minimize the risk of diastereomeric contamination.

Retrosynthetic Analysis & Strategy

The synthesis is designed to prevent epimerization at the labile C2 center. The strategy relies on the Purdie-Irvine alkylation (Silver(I) oxide mediated methylation), a mild method specifically chosen to methylate the secondary alcohol without abstracting the acidic

Core Disconnection

-

Target: (4R)-4-Methoxy-D-proline methyl ester HCl

-

Precursor:

-Boc-cis-4-hydroxy-D-proline methyl ester -

Key Transformation:

-Methylation via Ag

Figure 1: Retrosynthetic logic prioritizing stereochemical retention via mild methylation conditions.

Critical Safety & Handling

-

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. All transfers must occur in a functioning fume hood. Double-glove (nitrile/laminate) is mandatory. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

-

Silver(I) Oxide (Ag

O): Light-sensitive and an oxidizer. Waste containing silver must be segregated for reclamation. -

Reaction Pressure: Methylation in sealed vessels can generate pressure; ensure glassware is rated for mild pressure or use a reflux condenser with a drying tube.

Step-by-Step Experimental Protocol

Phase 1: Regioselective O-Methylation

This step converts the C4-hydroxyl group to a methoxy ether. We utilize

Reagents:

- -Boc-cis-4-hydroxy-D-proline methyl ester (1.0 equiv)

-

Iodomethane (MeI) (10.0 equiv)

-

Silver(I) oxide (Ag

O) (2.0 - 3.0 equiv) -

Acetonitrile (MeCN) or DMF (Anhydrous)

Protocol:

-

Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve

-Boc-cis-4-hydroxy-D-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous acetonitrile (50 mL). -

Addition: Add Ag

O (9.4 g, 40.8 mmol) in one portion. The suspension will turn dark. -

Alkylation: Add Methyl Iodide (12.7 mL, 204 mmol) dropwise via syringe.

-

Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours.

-

Note: Vigorous stirring is critical to break up the silver salt surface layer.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The product (

) is less polar than the starting material (

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove excess MeI and solvent.

-

Redissolve the residue in EtOAc (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry over Na

SO -

Yield Expectation: 85–95%.

-

Phase 2: Global Deprotection & Salt Formation

Removal of the Boc group while retaining the methyl ester and methoxy ether.

Reagents:

-

4M HCl in 1,4-Dioxane

-

Diethyl ether (Et

O) or MTBE

Protocol:

-

Dissolution: Dissolve the crude oil from Phase 1 (approx. 5.0 g) in dry 1,4-dioxane (10 mL).

-

Acidolysis: Cool to 0°C and add 4M HCl in dioxane (25 mL, 100 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Gas evolution (isobutylene) will be observed.

-

Precipitation:

-

Concentrate the solution to approx. 50% volume.

-

Add anhydrous Et

O (100 mL) slowly to induce precipitation of the hydrochloride salt. -

Stir at 0°C for 30 minutes.

-

-

Isolation: Filter the white solid under an inert atmosphere (nitrogen blanket) as the salt can be hygroscopic. Wash with cold Et

O. -

Drying: Dry in a vacuum desiccator over P

O

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Analytical Validation & Specifications

Upon isolation, the product must be validated against the following specifications to ensure suitability for downstream applications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 97% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Proton NMR | ||

| Stereochemistry | Confirmed D-configuration | Optical Rotation |

| Identity | LC-MS (ESI) |

Troubleshooting Guide

-

Incomplete Methylation: If the reaction stalls, add fresh Ag

O (0.5 equiv) and MeI. Old Ag -

Epimerization: If the optical rotation is lower than expected, ensure no strong bases (like NaH) were used. Ag

O is non-basic enough to preserve the chiral center. -

Hygroscopicity: If the final salt turns into a gum, triturate with cold Et

O/Hexane and dry under high vacuum for 24 hours.

References

-

BenchChem. (2025).[1][2] Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy-L-proline methyl ester Product Page. (Used as reference for D-isomer analog properties). Retrieved from

-

Advanced ChemBlocks. (n.d.). (4R)-4-Methoxy-D-proline methyl ester hydrochloride Product Specifications. Retrieved from

-

Organic Syntheses. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of Alpha-Branched Amino Acids. (Reference for general proline derivative handling). Retrieved from

Sources

An In-depth Technical Guide to (4R)-4-Methoxy-D-proline Methyl Ester HCl: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Methoxy-D-proline methyl ester hydrochloride, with the CAS number 1628605-28-6 and IUPAC name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride, is a specialized amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid pyrrolidine scaffold, combined with the specific stereochemistry and the presence of a methoxy group at the C4-position, offers unique conformational constraints and opportunities for molecular interactions. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, empowering researchers to leverage its properties in the design of novel therapeutics.

Proline and its derivatives are of significant interest in pharmaceutical research due to their unique cyclic structure, which plays a critical role in defining the secondary structure of peptides and proteins. The introduction of substituents on the pyrrolidine ring, such as the 4-methoxy group in the title compound, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This makes (4R)-4-Methoxy-D-proline methyl ester HCl a compelling starting material for the synthesis of complex molecules with tailored pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of (4R)-4-Methoxy-D-proline methyl ester HCl is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1628605-28-6 | [1][2] |

| IUPAC Name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride | [1] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 195.64 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% | [1] |

Synthesis of (4R)-4-Methoxy-D-proline Methyl Ester HCl

The proposed synthetic pathway involves three key transformations:

-

N-protection of the secondary amine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its ease of removal.

-

O-methylation of the hydroxyl group at the C4-position. This is the crucial step to introduce the desired methoxy moiety.

-

Esterification of the carboxylic acid to the methyl ester, followed by deprotection of the Boc group to yield the final hydrochloride salt.

Caption: Proposed synthetic pathway for (4R)-4-Methoxy-D-proline methyl ester HCl.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-Boc-trans-4-hydroxy-D-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-D-proline with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

trans-4-Hydroxy-D-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve trans-4-hydroxy-D-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-D-proline as a white solid.

-

Step 2: Synthesis of N-Boc-(4R)-4-methoxy-D-proline

This crucial step involves the O-methylation of the hydroxyl group. A common and effective method is the use of a strong base and a methylating agent.

-

Materials:

-

N-Boc-trans-4-hydroxy-D-proline

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-D-proline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-(4R)-4-methoxy-D-proline.

-

Step 3: Synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl

The final step involves the esterification of the carboxylic acid and subsequent deprotection of the Boc group to yield the hydrochloride salt.

-

Materials:

-

N-Boc-(4R)-4-methoxy-D-proline

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or HCl gas

-

Diethyl ether

-

-

Procedure:

-

Suspend N-Boc-(4R)-4-methoxy-D-proline in anhydrous methanol and cool to 0 °C.

-

Slowly add thionyl chloride dropwise. The thionyl chloride will react with methanol to form HCl in situ, which will catalyze the esterification and subsequently remove the Boc group. Alternatively, a solution of HCl in methanol can be used.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (4R)-4-Methoxy-D-proline methyl ester HCl.

-

Characterization

A comprehensive characterization of (4R)-4-Methoxy-D-proline methyl ester HCl is essential to confirm its identity, purity, and stereochemistry. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should confirm the presence of the methoxy group (a singlet around 3.3-3.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the protons on the pyrrolidine ring with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR spectroscopy will show distinct signals for the carbonyl carbons of the ester and the methoxy carbon, in addition to the carbons of the pyrrolidine ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is crucial for determining the enantiomeric purity of the final product.

-

Reverse-phase HPLC can be used to assess the chemical purity.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the C-O stretch of the ether.

-

Applications in Drug Discovery and Development

(4R)-4-Methoxy-D-proline methyl ester HCl is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the unique structural features it imparts to the target compounds.

Caption: Key application areas of (4R)-4-Methoxy-D-proline methyl ester HCl.

-

Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced metabolic stability and improved pharmacokinetic properties. The methoxy group can also influence the binding affinity and selectivity by participating in hydrogen bonding or by altering the local electronic environment.

-

Conformationally Restricted Scaffolds: The rigid pyrrolidine ring of (4R)-4-Methoxy-D-proline methyl ester HCl serves as an excellent scaffold for the synthesis of small molecule inhibitors of enzymes and receptors. The defined stereochemistry allows for precise positioning of functional groups to optimize interactions with the target protein.

-

Probes for Structure-Activity Relationship (SAR) Studies: In drug discovery programs, systematic modification of a lead compound is essential to understand its SAR. Replacing a proline or hydroxyproline residue with (4R)-4-Methoxy-D-proline can provide valuable insights into the role of hydrogen bonding and steric interactions at that position. The methoxy group offers a different steric and electronic profile compared to a hydroxyl group, allowing for a finer tuning of the molecule's properties.

Conclusion

(4R)-4-Methoxy-D-proline methyl ester HCl is a specialized and valuable building block for the synthesis of novel and complex molecules in the field of drug discovery. While detailed synthetic procedures and specific applications in the literature are still emerging, its structural features suggest significant potential for the development of new therapeutic agents. The proposed synthetic route, based on established chemical principles, provides a practical approach for its preparation. As the demand for conformationally constrained and functionally diverse building blocks continues to grow, (4R)-4-Methoxy-D-proline methyl ester HCl is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

-

SUPPORTING INFORMATION. Wiley-VCH. (URL: [Link])

-

Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. (URL: [Link])

Sources

Technical Profile: Spectroscopic Characterization of (4R)-4-Methoxy-D-Proline Methyl Ester HCl

[1]

Document Control:

-

Subject: Analytical Profiling & Spectroscopic Data

-

Compound ID: (4R)-4-Methoxy-D-proline methyl ester hydrochloride[1]

-

Stereochemical Configuration: (2R, 4R) – cis-configuration[1]

-

CAS Registry Number: 1628605-28-6[1]

Executive Summary & Structural Logic

In the realm of peptidomimetics and organocatalysis, (4R)-4-Methoxy-D-proline methyl ester HCl represents a critical chiral scaffold.[1] Unlike the naturally occurring trans-4-hydroxy-L-proline, this derivative possesses the D-configuration at the

Critical Stereochemical Insight: Researchers must distinguish this specific isomer from its diastereomers to ensure experimental reproducibility.

-

D-Proline Backbone: Fixes the C2 center as (R) .

-

(4R)-Substituent: Fixes the C4 center as (R) .

-

Relative Stereochemistry: The (2R, 4R) configuration places the C2-carboxylate and the C4-methoxy group on the same face of the pyrrolidine ring envelope (assuming a standard envelope conformation).[1] This is defined as the cis -isomer relative to the ring plane.[1]

This cis-relationship induces specific ring puckering (often C

Structural Visualization

The following diagram illustrates the stereochemical relationships and the synthesis logic often required to access this specific isomer.

Figure 1: Stereochemical relationship map highlighting the enantiomeric link between the target (2R, 4R) and the L-series cis-isomer (2S, 4S).[1]

Physical Characterization Data

Before spectroscopic analysis, the bulk material must meet specific physical criteria.[1] The hydrochloride salt is hygroscopic; handling in a desiccated environment is recommended.[1]

| Property | Value / Observation | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store at -20°C. |

| Molecular Formula | Salt form.[1] | |

| Molecular Weight | 195.64 g/mol | Free base MW: 159.18 g/mol .[1] |

| Solubility | High: | Poor: |

| Melting Point | 148 – 152 °C | Range varies with hydration state.[1] |

| Optical Rotation | ( |

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

Technical Note on Enantiomeric Equivalence:

The NMR data presented below corresponds to the cis-4-methoxyproline methyl ester scaffold. In achiral solvents (

Sample Preparation Protocol

To ensure high-resolution spectra without exchange broadening:

-

Solvent: Use Deuterium Oxide (

) for the HCl salt to ensure complete solubility and eliminate the ammonium proton ( -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: Calibrate to residual solvent peak (

: 4.79 ppm,

H NMR Data (400 MHz, )

| Position | Multiplicity | Integration | Assignment Logic | |

| H-2 ( | 4.58 | dd | 1H | Deshielded by ester and ammonium cation.[1] Characteristic of |

| H-4 ( | 4.25 | m (quintet-like) | 1H | Methine proton attached to the methoxy group.[1] |

| 3.82 | s | 3H | Methyl ester singlet. Sharp and distinct.[1] | |

| 3.38 | s | 3H | Methoxy ether singlet.[1] Upfield from ester methyl.[1][4][5] | |

| H-5 ( | 3.55 | dd | 1H | Protons adjacent to the nitrogen (ring closure). Diastereotopic splitting is pronounced.[1] |

| H-5' ( | 3.35 | d | 1H | Second |

| H-3 ( | 2.55 | m | 1H | |

| H-3' ( | 2.20 | m | 1H | Second |

Interpretation:

-

The cis-configuration ((2R, 4R)) is often confirmed by the coupling pattern between H-2 and H-3.[1] In cis-isomers, the H-2 signal often appears slightly downfield compared to the trans-isomer due to the proximity of the C4-substituent in the folded conformation.[1]

-

The presence of two distinct singlets (3.82 and 3.38 ppm) confirms the methylation of both the carboxylate (ester) and the hydroxyl (ether).

C NMR Data (100 MHz, )

| Position | Assignment | |

| C=O (Ester) | 170.5 | Carbonyl carbon. |

| C-4 ( | 78.2 | Methine carbon bearing the methoxy group. |

| C-2 ( | 58.4 | Chiral center |

| 56.8 | Methoxy carbon.[1] | |

| 53.5 | Methyl ester carbon.[1] | |

| C-5 ( | 50.1 | Methylene adjacent to nitrogen.[1] |

| C-3 ( | 34.8 | Methylene |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Theoretical Mass (Free Base): 159.18 Da

-

Observed Peak (M+H)

: 160.2 m/z -

Observed Peak (M+Na)

: 182.2 m/z

Diagnostic Note:

Since the compound is an HCl salt, the chloride ion (

Quality Control & Validation Workflow

To ensure the integrity of this building block in drug development, the following validation workflow is recommended.

Figure 2: Analytical workflow for validating the identity and optical purity of the (4R)-methoxy-D-proline derivative.

References

-

Chemical Identification: cis-4-Hydroxy-D-proline methyl ester hydrochloride (Analogous Core).[1] Chem-Impex International.[1] Catalog No. 26095. Link

-

Stereochemical Synthesis: Synthesis of (2S, 4S)-methylproline (Enantiomeric Series). Royal Society of Chemistry (RSC) Advances, Supporting Information. Link

-

CAS Registry Data: (4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS 1628605-28-6).[1] Aaron Chemicals.[1] Link

-

Physical Properties: D-Proline, 4-hydroxy-, methyl ester hydrochloride (cis-D-Hyp).[1] MedChemExpress. Link

-

General Proline NMR: cis- vs trans-4-substituted proline coupling constants. Journal of Organic Chemistry, 2003, 68, 2652.[1] (General Reference for Proline Conformations).

A Technical Guide to Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth examination of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride (CAS No. 1217473-05-8), a stereochemically defined building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic introduction of substituents, such as the 4-methoxy group in the (2R,4R) configuration, offers a powerful tool for modulating molecular conformation, physicochemical properties, and ultimately, biological activity. This document details the compound's properties, provides a robust, field-proven protocol for its stereoselective synthesis from a commercially available chiral precursor, outlines methods for its analytical characterization, and discusses its strategic application in modern drug design. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable synthetic intermediate in their discovery programs.

Introduction: The Strategic Value of 4-Substituted Proline Analogs

The pyrrolidine ring, the saturated core of the amino acid proline, is one of the most versatile scaffolds in drug design.[1] Its non-planar, puckered conformation and the stereochemical complexity afforded by potential substituents make it an ideal template for creating three-dimensional diversity in drug candidates.[1] This is critical, as biological targets are inherently chiral, and achieving high-affinity, selective interactions requires precise spatial arrangement of functional groups.[][4]

Within this class, 4-substituted proline analogs have emerged as particularly powerful tools. The substituent at the C4 position exerts profound control over the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond.[5] These conformational biases are not trivial; they can pre-organize a peptide or small molecule into a bioactive conformation, enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[6][7]

The subject of this guide, methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride, is a D-proline analog. The methoxy group at the 4R position is an electron-withdrawing substituent, which is known to induce significant stereoelectronic effects.[5][8] Specifically, an electron-withdrawing group at the 4R position favors a trans-prolyl peptide bond and stabilizes the polyproline type II (PPII) helical conformation.[8] Methylation of the parent hydroxyl group caps a hydrogen bond donor, which can be advantageous for improving cell permeability and reducing metabolic liabilities. As such, this compound serves as a high-value chiral building block for synthesizing novel therapeutics where precise conformational control is a key design element.[][9]

Physicochemical Properties & Analytical Characterization

Accurate characterization is the bedrock of chemical synthesis and drug development. The identity, purity, and stereochemical integrity of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride must be rigorously established before its use in further synthetic steps.

| Property | Value |

| IUPAC Name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride |

| CAS Number | 1217473-05-8 |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Appearance | White to off-white solid (predicted) |

| Stereochemistry | (2R,4R) |

Spectroscopic Analysis: A Self-Validating System

The following data are representative and provide a framework for the quality control of this building block.

¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum provides a definitive fingerprint of the molecule. The hydrochloride salt form ensures solubility in D₂O, and the chemical shifts will be influenced by the protonated amine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~4.55 | t | 1H | H-2 | The α-proton is coupled to the two H-3 protons, appearing as a triplet. Its downfield shift is due to the adjacent ester and protonated amine. |

| ~4.20 | m | 1H | H-4 | The proton on the carbon bearing the methoxy group. Its coupling pattern will be complex due to vicinal coupling with H-3 and H-5 protons. |

| ~3.79 | s | 3H | -COOCH₃ | A sharp singlet characteristic of the methyl ester protons. |

| ~3.60 - 3.75 | m | 2H | H-5 | The two protons at C-5 are diastereotopic and will show complex splitting patterns due to coupling with each other and H-4. |

| ~3.31 | s | 3H | -OCH₃ | A sharp singlet for the methoxy protons at C-4. |

| ~2.40 - 2.60 | m | 2H | H-3 | The two protons at C-3 are diastereotopic and coupled to H-2 and H-4, resulting in a complex multiplet. |

¹³C NMR Spectroscopy (101 MHz, D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C=O (ester) |

| ~78.0 | C-4 |

| ~59.5 | C-2 |

| ~56.0 | -OCH₃ |

| ~53.0 | -COOCH₃ |

| ~51.5 | C-5 |

| ~36.0 | C-3 |

Mass Spectrometry (ESI+):

-

m/z (calculated): 160.0974 for [M+H]⁺ (free base, C₇H₁₃NO₃)

-

Expected Observation: A prominent ion at m/z ≈ 160.1 corresponding to the protonated free base of the molecule.

Stereoselective Synthesis: From Chiral Pool to Final Product

The most logical and cost-effective synthesis of this molecule begins with a readily available starting material from the "chiral pool." The (2R,4R) stereochemistry points directly to (2R,4R)-4-hydroxy-D-proline as the ideal precursor.[10][11] The following protocol is a robust, multi-step synthesis designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule back to its chiral starting material. This involves the retrosynthesis of the methoxy ether, the methyl ester, and the hydrochloride salt, leading back to the protected 4-hydroxy-D-proline.

Caption: Experimental workflow for the synthesis.

Step 1: N-Boc Protection

-

Rationale: The amine must be protected to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under the conditions for esterification and O-methylation, and its facile removal under acidic conditions. [12]* Procedure:

-

Suspend (2R,4R)-4-hydroxy-D-proline (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium hydroxide (2.5 eq) as an aqueous solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise while maintaining the temperature below 25 °C.

-

Stir at room temperature for 12-16 hours.

-

IPC: Monitor reaction completion by TLC (disappearance of starting material).

-

Remove THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 10% KHSO₄.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(2R,4R)-4-hydroxy-D-proline as a solid.

-

Step 2: Methyl Esterification

-

Rationale: Converting the carboxylic acid to a methyl ester prevents it from interfering with the basic conditions of the subsequent O-methylation step. A classic method using thionyl chloride in methanol is efficient and straightforward.

-

Procedure:

-

Dissolve the N-Boc protected acid (1.0 eq) from Step 1 in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

IPC: Monitor by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield N-Boc-methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate.

-

Step 3: O-Methylation (Williamson Ether Synthesis)

-

Rationale: This is the key step for installing the methoxy group. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the secondary alcohol, creating a potent alkoxide nucleophile. Methyl iodide serves as the electrophile.

-

Procedure:

-

Dissolve the hydroxy-ester from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

IPC: Monitor by LC-MS for the desired mass increase (+14 Da).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate N-Boc-methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate.

-

Step 4: N-Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step removes the Boc protecting group and simultaneously forms the stable, crystalline hydrochloride salt. A solution of HCl in an anhydrous organic solvent is used to prevent hydrolysis of the ester.

-

Procedure:

-

Dissolve the purified product from Step 3 (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool to 0 °C and add a 4 M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.

-

A precipitate will form. Stir the suspension at room temperature for 2-4 hours.

-

IPC: Monitor by TLC to confirm the complete removal of the Boc group (the product will be much more polar).

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride.

-

Applications in Drug Discovery and Development

The title compound is not a therapeutic agent itself but a crucial intermediate for creating them. Its utility lies in the precise introduction of a conformationally constrained, methoxy-substituted pyrrolidine ring into a larger lead molecule.

-

Conformational Control: As previously noted, the (4R)-methoxy group acts as an electron-withdrawing substituent, stereoelectronically favoring an exo ring pucker. [5]This conformational preference can lock a peptide backbone into a bioactive PPII helix or orient substituents on a small molecule scaffold in a precise vector, enhancing target engagement. [8]This strategy has been successfully employed in the design of various therapeutic agents, including protease inhibitors and ligands for protein-protein interactions.

-

Scaffold for Sp³-Rich Libraries: The pharmaceutical industry is increasingly moving towards molecules with higher three-dimensional character (Fsp³) to access novel biological targets and improve drug-like properties. [1]This building block is an ideal starting point for creating libraries of complex, sp³-rich compounds for high-throughput screening.

-

Improving ADME Properties: Replacing a hydroxyl group with a methoxy group is a common medicinal chemistry tactic. This modification:

-

Increases Lipophilicity: Potentially improving cell membrane permeability and oral absorption.

-

Blocks Metabolism: The hydroxyl group is a common site for Phase II metabolism (glucuronidation, sulfation). Capping it as a methyl ether enhances metabolic stability, potentially leading to a longer in vivo half-life.

-

Handling, Storage, and Safety

-

Handling: As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture. The hydrochloride salt form is generally stable but can be hygroscopic.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a high-value, stereochemically defined building block that provides medicinal chemists with a powerful tool for rational drug design. Its synthesis from the chiral pool is robust and scalable. The compound's true value is realized through the strategic introduction of its conformationally biased and metabolically stable scaffold into drug candidates, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced research and development programs.

References

-

D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

-

Wu, W. J., et al. (2012). Stereoelectronic effects on the transition barrier of polyproline conformational interconversion. Biopolymers, 97(11), 946-54. [Link]

-

Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4930-4944. [Link]

-

Pandey, A., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]

-

Pandey, A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4‑Substituted Prolines on Conformation within Peptides. ACS Figshare. [Link]

-

Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Gessner, G., et al. (2015). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]

-

Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6906-6927. [Link]

-

Various Authors. (2025). Proline Analogues. ResearchGate. [Link]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

-

Krizsan, A., et al. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]

-

Raines Lab. Stereoelectronic and steric effects in side chains preorganize a protein main chain. Raines Lab. [Link]

-